Primidone vs. Carbamazepine, Phenytoin, and Phenobarbital: Lower Overall Treatment Success Rate in Partial and Secondarily Generalized Seizures
In a landmark 10-center, double-blind, randomized controlled trial (VA Cooperative Study) involving 622 adults with partial and secondarily generalized tonic-clonic seizures, the overall treatment success rate for Primidone was the lowest among the four first-generation AEDs tested [1]. The trial defined treatment success as continued use of the assigned drug for two years without failure due to lack of efficacy or intolerable side effects.
| Evidence Dimension | Overall Treatment Success Rate |
|---|---|
| Target Compound Data | Lowest treatment success |
| Comparator Or Baseline | Carbamazepine, Phenytoin, Phenobarbital (highest, intermediate) |
| Quantified Difference | Overall comparison statistically significant (P<0.002) |
| Conditions | 10-center, double-blind RCT in 622 adults with partial or secondarily generalized tonic-clonic seizures over 2 years. |
Why This Matters
This provides the highest level of evidence for ranking Primidone's overall clinical utility, guiding procurement away from its use as a first-line agent for focal epilepsies where alternatives are demonstrably superior.
- [1] Mattson, R.H., Cramer, J.A., Collins, J.F., et al. 'Comparison of Carbamazepine, Phenobarbital, Phenytoin, and Primidone in Partial and Secondarily Generalized Tonic-Clonic Seizures', New England Journal of Medicine, Volume 313, 1985, Pages 145-151. View Source
